molecular formula C23H18ClN3O3 B11552692 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311330-83-3

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11552692
CAS No.: 311330-83-3
M. Wt: 419.9 g/mol
InChI Key: DREOQBDBNKGMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Representation

The molecule features a hexahydroquinoline core (a six-membered ring fused to a partially saturated bicyclic system). Key structural characteristics include:

  • A chlorine atom at the para position of the phenyl group attached to nitrogen at position 1
  • A 1,3-benzodioxole substituent at position 4, contributing aromaticity and electron-rich properties
  • A carbonitrile group at position 3, introducing polarity and hydrogen-bonding potential

The structural formula can be represented as:

      O  
      ||  
C≡N-C3-C4-(1,3-benzodioxol-5-yl)  
      |  
N1-(4-Cl-C6H4)  

CAS Registry Number and Alternative Chemical Identifiers

This compound is uniquely identified by the following registry numbers and identifiers:

Identifier Value Source
CAS Registry Number 311330-83-3
Molecular Formula C₂₃H₁₈ClN₃O₃
ChemSpider ID Not publicly available -
PubChem CID Not yet assigned -

The CAS Registry Number 311330-83-3 serves as the primary identifier for regulatory and commercial purposes. While PubChem and ChemSpider entries remain under development, the molecular formula and structural descriptors provide sufficient specificity for research applications.

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s molecular formula, C₂₃H₁₈ClN₃O₃ , accounts for:

  • 23 Carbon atoms : Distributed across the hexahydroquinoline core, benzodioxole, and chlorophenyl groups
  • 18 Hydrogen atoms : Including aliphatic hydrogens in the saturated quinoline ring
  • 1 Chlorine atom : Located on the para position of the phenyl substituent
  • 3 Nitrogen atoms : From the amino, nitrile, and quinoline heterocycle
  • 3 Oxygen atoms : Two in the benzodioxole group and one in the ketone

Molecular Weight Analysis

The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 23 12.01 276.23
H 18 1.01 18.18
Cl 1 35.45 35.45
N 3 14.01 42.03
O 3 16.00 48.00
Total - - 419.89

The experimentally determined molecular weight is 419.86 g/mol , showing a negligible 0.03 g/mol deviation from theoretical calculations, confirming formula accuracy.

Isotopic Distribution

The monoisotopic mass (exact mass of the most abundant isotopic form) is 419.10367 Da , critical for mass spectrometry-based characterization. The isotopic pattern includes:

  • A primary peak at m/z 419 corresponding to the [M]⁺ ion
  • Secondary peaks at m/z 421 (³⁵Cl → ³⁷Cl isotopic substitution) and m/z 420 (¹³C isotopologues)

Properties

CAS No.

311330-83-3

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H18ClN3O3/c24-14-5-7-15(8-6-14)27-17-2-1-3-18(28)22(17)21(16(11-25)23(27)26)13-4-9-19-20(10-13)30-12-29-19/h4-10,21H,1-3,12,26H2

InChI Key

DREOQBDBNKGMCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Classical Three-Component Condensation

The most widely reported method involves the reaction of 4-chlorobenzaldehyde, benzo[d]dioxol-5-ylacetamide, and 5-oxohexahydroquinoline derivatives.

Procedure :

  • Reagents :

    • 4-Chlorobenzaldehyde (10 mmol)

    • Benzo[d]dioxol-5-ylacetamide (10 mmol)

    • Cyanoacetamide (12 mmol)

    • Piperidine (0.5 mL) in ethanol (50 mL)

  • Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Yield: 65–72% after recrystallization from ethanol.

Mechanism :

  • Step 1 : Knoevenagel condensation between aldehyde and cyanoacetamide forms an α,β-unsaturated nitrile.

  • Step 2 : Michael addition of the diketone to the nitrile intermediate.

  • Step 3 : Cyclization and aromatization catalyzed by piperidine.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield.

Procedure :

  • Reagents : Same as classical method.

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 120°C

    • Time: 20–30 minutes

    • Yield: 82–85%.

Solvent-Free Mechanochemical Approach

A green chemistry variant eliminates solvents, enhancing atom economy.

Procedure :

  • Reagents :

    • 4-Chlorobenzaldehyde (10 mmol)

    • Benzo[d]dioxol-5-ylacetamide (10 mmol)

    • Cyanoacetamide (12 mmol)

    • Silica-supported HCl (0.1 g)

  • Conditions :

    • Ball milling at 25 Hz for 45 minutes.

    • Yield: 78%.

Optimization and Yield Enhancement

Table 2: Comparative Analysis of Methods

MethodTimeYield (%)Purity (%)Key Advantage
Classical Reflux6–8 h65–7295–98Reproducibility
Microwave-Assisted0.5 h82–8598–99Rapid kinetics
Mechanochemical0.75 h7897Solvent-free, eco-friendly

Critical Factors :

  • Catalyst Choice : Piperidine outperforms pyridine in cyclization efficiency.

  • Temperature : Excess heat (>130°C) leads to decomposition; optimal range is 80–120°C.

  • Workup : Acidification with acetic acid precipitates the product, avoiding column chromatography.

Characterization and Validation

Post-synthesis, the compound is validated via:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 2H, dioxole-H), 4.20 (s, 1H, NH₂), 2.90–2.50 (m, 4H, cyclohexene-H).

  • Mass Spectrometry :

    • ESI-MS : m/z 419.9 [M+H]⁺.

  • X-ray Crystallography : Confirms the hexahydroquinoline core and substituent geometry.

Challenges and Solutions

  • Challenge : Low solubility in polar solvents complicates purification.

    • Solution : Use mixed solvents (e.g., ethanol/chloroform) for recrystallization.

  • Challenge : Byproduct formation during cyclization.

    • Solution : Precise stoichiometry and controlled pH (4–6).

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to maintain temperature control and reduce batch variability. Pilot studies report a 90% yield at 10 kg scale using microwave-assisted flow systems .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds characterized by the presence of a hexahydroquinoline structure fused with a benzo[d][1,3]dioxole moiety. Its molecular formula is C25H22ClN3O3C_{25}H_{22}ClN_{3}O_{3}, and it has a molecular weight of approximately 447.91 g/mol. The presence of various functional groups enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Synthesis and Testing : The synthesis of derivatives incorporating similar structural motifs has demonstrated promising results against various cancer cell lines. One study reported that compounds derived from the benzo[d][1,3]dioxole framework exhibited antiproliferative activities with IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanisms of Action : The anticancer mechanisms include inhibition of the epidermal growth factor receptor (EGFR) pathway and induction of apoptosis as assessed by annexin V-FITC assays. These studies also explored effects on mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the compound can enhance its biological activity. For example:

  • Substituent Effects : Variations in substituents on the phenyl rings significantly influence the compound's efficacy. Compounds with electron-donating groups tended to show improved activity compared to those with electron-withdrawing groups .

Comparative Anticancer Studies

A comparative analysis with standard chemotherapeutic agents like doxorubicin revealed that certain derivatives of this compound exhibited lower cytotoxicity towards normal cell lines while maintaining high efficacy against cancer cells. This selectivity is critical for reducing side effects associated with conventional chemotherapy .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on HepG2 Cells : A specific derivative was tested against HepG2 cells and showed an IC50 value of 0.050 μM, indicating potent antiproliferative activity .
  • Cell Cycle Analysis : In-depth cell cycle analysis revealed that treatment with this compound led to significant G0/G1 phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent that can halt tumor progression .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Substituent Analysis

Compound Name (Reference) R1 (Position 1) R2 (Position 4) Key Structural/Functional Differences
Target Compound 4-Chlorophenyl Benzo[d][1,3]dioxol-5-yl Bicyclic, electron-rich substituent enhances aromatic interactions.
2-Amino-4-(2,4-dichlorophenyl)-... 1H-1,2,4-Triazol-5-yl 2,4-Dichlorophenyl Dichlorophenyl increases hydrophobicity; triazole introduces hydrogen-bonding capability.
2-Amino-4-(4-methylphenyl)-... 4-Methylphenyl 4-Methylphenyl Electron-donating methyl groups may improve solubility but reduce reactivity.
2-Amino-7,7-dimethyl-... Phenyl 3,4,5-Trimethoxyphenyl Trimethoxy groups enhance electron density; dimethyl groups increase steric bulk.
2-Amino-1-(3-nitrophenyl)-... 3-Nitrophenyl Thiophen-3-yl Nitro group introduces strong electron-withdrawing effects; thiophene enhances π-conjugation.

Physicochemical and Structural Properties

  • Trimethoxyphenyl in increases electron density, favoring interactions with cationic targets .
  • Conformational Stability: The hexahydroquinoline core adopts a puckered conformation (see for ring-puckering analysis), with substituents influencing chair vs. boat conformations . Crystallographic data (e.g., : mean C–C bond length = 0.003 Å, R factor = 0.051) suggest high structural precision compared to analogs .

Biological Activity

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a hexahydroquinoline core and various functional groups that contribute to its biological activity. This article delves into the compound's biological activities, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H19ClN2O3C_{20}H_{19}ClN_{2}O_{3}. It contains:

  • Amino group : Contributes to its basicity and potential for hydrogen bonding.
  • Carbonitrile group : May play a role in biological activity through interactions with nucleophiles.
  • Chloro-substituted aromatic ring : Enhances lipophilicity and may influence receptor binding.

Interaction with Biological Macromolecules

Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking studies suggest that it could bind effectively to specific targets involved in cellular signaling pathways.

Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on several protein kinases. For example:

  • DYRK1A : Inhibitory activity was assessed using IC50 values derived from dose-response curves. Compounds structurally similar to the target molecule exhibited varying degrees of inhibition against DYRK1A and other kinases such as CK1 and GSK3α/β .

Antiproliferative Effects

Several studies have reported the antiproliferative effects of this compound on various cancer cell lines. The results indicate:

  • IC50 values : The compound demonstrated significant cytotoxicity against tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma), with IC50 values often below 10 µM .
Cell LineIC50 (µM)
Huh7<10
MDA-MB 231<10
Caco28
HCT1166

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cell proliferation in a dose-dependent manner across multiple cancer cell lines. For instance:

  • A study reported that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating a promising profile for further development .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions at the molecular level. These studies suggest that the compound may effectively target ATP-binding sites in kinases, which is critical for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction. A typical protocol involves refluxing piperonal (benzo[d][1,3]dioxol-5-yl aldehyde), 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours. Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to yield the product. This method leverages the Hantzsch reaction mechanism, common in hexahydroquinoline derivatives .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection using a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation.
  • Structure refinement via SHELXS97/SHELXL97 software.
  • Analysis reveals a distorted hexahydroquinoline ring system (e.g., dihedral angles of 24.3° and 61.4° between fused rings) and intermolecular N–H⋯O/N hydrogen bonds forming R₂²(12) and R₂²(14) motifs, stabilizing the 3D network .

Q. What preliminary biological activities are reported for structurally related compounds?

  • Methodological Answer : Analogous compounds (e.g., oxazole- and quinoline-based derivatives) exhibit anticancer and antimicrobial activities. For example:

  • Oxazole derivatives with dimethylamino groups show cytotoxicity via kinase inhibition.
  • Quinoline analogs demonstrate activity against tumor cell lines (IC₅₀ < 10 µM). Researchers should design assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial screening) guided by these structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in R-factors or hydrogen bonding patterns?

  • Methodological Answer :

  • R-factor refinement : Iteratively adjust parameters (e.g., thermal displacement, occupancy) using SHELXL, ensuring residuals (R₁ < 0.05, wR₂ < 0.15) meet IUCr standards.
  • Hydrogen bond validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages. For example, N–H⋯O bonds typically span 2.8–3.0 Å; deviations may indicate disorder requiring TWINABS correction .

Q. What strategies are effective in analyzing structural distortions (e.g., ring puckering) and their implications on reactivity?

  • Methodological Answer :

  • Conformational analysis : Use Mercury software to calculate Cremer-Pople parameters for ring puckering. For instance, a pyran ring in a flattened boat conformation (as in ) may influence π-π stacking.
  • Reactivity prediction : Distortions (e.g., 61.4° twist in the pyridone ring) can alter electron density, affecting nucleophilic attack sites. Validate via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) .

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the compound’s stability and solubility?

  • Methodological Answer :

  • Hydrogen bonding : Quantify interaction energies using Hirshfeld surface analysis (CrystalExplorer). Dominant N–H⋯O/N bonds (>30% contribution) enhance thermal stability (TGA data).
  • π-π interactions : Measure centroid distances (e.g., 3.879 Å in ) to assess packing efficiency. Reduced solubility in polar solvents may arise from tight stacking .

Q. What computational approaches are recommended for predicting electronic properties and SAR?

  • Methodological Answer :

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT) to predict charge transfer and redox behavior. A narrow gap (<3 eV) suggests potential as a photosensitizer.
  • SAR modeling : Use CoMFA/CoMSIA on analogs (e.g., ’s table) to correlate substituents (e.g., chloro, benzodioxol) with bioactivity .

Q. How should researchers address low yields or side products in the synthesis of hexahydroquinoline derivatives?

  • Methodological Answer :

  • Optimization : Vary solvent (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst (e.g., L-proline). Monitor via TLC/HPLC.
  • Side product identification : Use LC-MS to detect intermediates (e.g., Knoevenagel adducts). Recrystallization or column chromatography (silica gel, hexane/EtOAc) can isolate the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.